Active-Mono-Sulfone-PEG8-amido-Methyltetrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H62N6O13S |

|---|---|

Molecular Weight |

951.1 g/mol |

IUPAC Name |

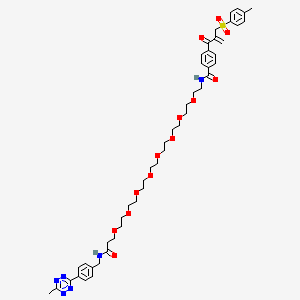

4-[2-[(4-methylphenyl)sulfonylmethyl]prop-2-enoyl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |

InChI |

InChI=1S/C47H62N6O13S/c1-36-4-14-43(15-5-36)67(57,58)35-37(2)45(55)40-10-12-42(13-11-40)47(56)48-17-19-60-21-23-62-25-27-64-29-31-66-33-32-65-30-28-63-26-24-61-22-20-59-18-16-44(54)49-34-39-6-8-41(9-7-39)46-52-50-38(3)51-53-46/h4-15H,2,16-35H2,1,3H3,(H,48,56)(H,49,54) |

InChI Key |

JIYMLIPJZIKWMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=C)C(=O)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Active-Mono-Sulfone-PEG8-amido-Methyltetrazine

The following technical guide provides an in-depth analysis of Active-Mono-Sulfone-PEG8-amido-Methyltetrazine , a heterobifunctional linker designed for high-fidelity bioconjugation.

Site-Specific Disulfide Bridging & Bioorthogonal Engineering

Executive Summary

This compound is a specialized bioconjugation reagent that bridges the gap between site-specific protein modification and bioorthogonal "click" chemistry. Unlike traditional maleimide chemistries that produce thiosuccinimide linkages susceptible to retro-Michael exchange (instability), the Active-Mono-Sulfone moiety functions as a bis-alkylating agent . It is designed to intercalate into reduced disulfide bonds (or react with poly-histidine tags), effectively "stapling" the protein structure while installing a methyltetrazine handle.

This guide details the physicochemical properties, reaction mechanisms, and experimental protocols required to utilize this reagent for Antibody-Drug Conjugates (ADCs), radiolabeling, and protein engineering.

Molecular Architecture & Functional Logic

The molecule is composed of three distinct functional blocks, each serving a critical role in the conjugation ecosystem:

| Component | Functionality | Key Technical Advantage |

| Active-Mono-Sulfone | Site-Specific Anchor | A latent bis-alkylating group. Upon activation, it reacts with two thiols (from a reduced disulfide) to form a stable 3-carbon bridge, preventing disulfide scrambling and maintaining protein quaternary structure. |

| PEG8 Spacer | Solubility & Kinetics | An octa-ethylene glycol unit ( |

| Methyltetrazine | Click Handle | An electron-deficient diene optimized for Inverse Electron Demand Diels-Alder (IEDDA) reactions. It reacts specifically with Trans-Cyclooctene (TCO) with rate constants ( |

Visualizing the Molecular Logic

The following diagram illustrates the functional connectivity of the reagent.

Figure 1: Functional block diagram of this compound showing the flow from protein conjugation to payload attachment.

Mechanism of Action: Disulfide Bridging (Intercalation)

The "Active-Mono-Sulfone" moiety is superior to maleimides for ADCs because it generates a chemically stable linkage that does not degrade in plasma.

The Reaction Pathway

-

Reduction: The native disulfide bond of the protein (e.g., interchain disulfide of an IgG) is reduced using TCEP (Tris(2-carboxyethyl)phosphine) to generate two free sulfhydryl groups (-SH).

-

Elimination-Addition (The "Staple"): The Active-Mono-Sulfone reagent undergoes a cascade reaction (often involving the elimination of a leaving group like toluene sulfinic acid) to generate a reactive double bond sequence.

-

Bis-Alkylation: The reagent sequentially alkylates both thiols, re-bridging the disulfide with a stable 3-carbon linker.[1] This preserves the covalent connection between the protein chains.

Note on Histidine Targeting: Recent studies indicate that under specific pH conditions (often slightly acidic), this reagent class can also site-specifically modify poly-histidine tags (His-tags) via a similar bis-alkylation mechanism [1].

Figure 2: Step-wise mechanism of disulfide bridging. The reagent re-connects the two sulfur atoms, maintaining structural stability.

Experimental Protocol: Site-Specific Conjugation

Disclaimer: This protocol is a generalized guideline. Optimization of Protein:Reagent ratios is required for specific targets.

Materials Required

-

Target Protein (e.g., Antibody, >1 mg/mL)

-

This compound (10 mM stock in DMSO)

-

TCEP (freshly prepared)

-

Conjugation Buffer: PBS pH 7.4 or Sodium Borate pH 8.0 (Avoid thiol-containing buffers like DTT or Mercaptoethanol).

-

Desalting Columns (e.g., Zeba Spin, PD-10).

Step-by-Step Workflow

-

Disulfide Reduction:

-

Dilute antibody to 2-5 mg/mL in Conjugation Buffer.

-

Add 2.0 - 2.5 molar equivalents of TCEP per disulfide bond intended for modification. (For full IgG reduction of interchain disulfides, 6-8 eq. TCEP is common; for partial, titrate carefully).

-

Incubate at 37°C for 2 hours .

-

Critical Check: Do not remove excess TCEP yet if it is compatible, but TCEP can reduce the tetrazine over long periods. Ideally, remove TCEP via rapid desalting if the reduction is complete, OR proceed directly if the subsequent reaction is fast. Recommendation: For bis-sulfones, TCEP is often tolerated, but removal is safer for the tetrazine integrity.

-

-

Conjugation (Intercalation):

-

Add 4 - 6 molar equivalents of this compound per reduced disulfide pair.

-

Dissolve reagent in DMSO such that the final DMSO concentration in the reaction is <10%.

-

Incubate at 4°C overnight or Room Temperature for 4 hours . The bis-alkylation reaction is slower than simple maleimide conjugation and requires time for the "stapling" to complete.

-

-

Purification:

-

Remove excess reagent using a desalting column (MWCO 7k or 40k) equilibrated with PBS.

-

Validation: Analyze via SDS-PAGE (non-reducing). A successful bridge will show the antibody running as a full intact complex (150 kDa), whereas failure to bridge (or simple reduction) would show heavy/light chain dissociation.

-

-

Click Reaction (Labeling):

-

React the Methyltetrazine-modified protein with a TCO-tagged payload (1.5 - 2.0 equivalents).

-

Incubation: 30-60 minutes at Room Temperature.

-

No catalyst required.[2]

-

Data & Performance Characteristics

The following table summarizes the expected performance metrics when using this reagent compared to standard Maleimide-PEG-Tetrazine.

| Feature | Active-Mono-Sulfone Linker | Standard Maleimide Linker |

| Linkage Type | Bis-thioether (Bridged) | Thiosuccinimide (Single) |

| Plasma Stability | High (No Retro-Michael) | Moderate (Susceptible to exchange with Albumin) |

| Structural Integrity | Retains native disulfide geometry | Breaks disulfide connection |

| Selectivity | Reduced Disulfides (Cys-Cys) | Free Thiols (Cys) |

| Reactivity pH | pH 7.0 - 8.0 | pH 6.5 - 7.5 |

| Click Kinetics ( | > 10,000 M | > 10,000 M |

Troubleshooting & Optimization

-

Issue: Low Conjugation Efficiency.

-

Cause: Incomplete reduction of disulfides or hydrolysis of the sulfone reagent.

-

Solution: Increase TCEP incubation time or temperature. Ensure the Active-Mono-Sulfone stock is fresh and stored at -20°C under inert gas.

-

-

Issue: Precipitation.

-

Cause: Hydrophobicity of the payload or high reagent concentration.

-

Solution: The PEG8 spacer usually prevents this. Ensure the final DMSO content is kept low (<10%) but sufficient to solvate the reagent initially.

-

-

Issue: Loss of Tetrazine Activity.

-

Cause: Tetrazines can be reduced by free thiols or TCEP over prolonged exposure.

-

Solution: Remove excess TCEP before adding the tetrazine reagent if possible, or keep the conjugation time strictly monitored.

-

References

-

Site-selective protein conjugation at histidine. Source: Chemical Science (RSC), 2018. Context: Describes the mechanism of PEG-mono-sulfone and PEG-bis-sulfone reagents for site-specific bis-alkylation of thiols and Histidine tags. URL:[Link]

-

Studies on the Reaction of Sulfite with Proteins. Source: Journal of Biological Chemistry / ResearchGate. Context: Foundational chemistry regarding sulfone/sulfite interactions with protein disulfides. URL:[Link]

-

Active-Mono-Sulfone-PEG-Methyltetrazine Linkers. Source: AxisPharm. Context: Commercial availability and structural variants of the Active-Mono-Sulfone linker class. URL:[Link]

Sources

An In-depth Technical Guide to Active-Mono-Sulfone-PEG8-amido-Methyltetrazine: A Superior Crosslinker for Bioconjugation

This guide provides a comprehensive technical overview of the heterobifunctional crosslinker, Active-Mono-Sulfone-PEG8-amido-Methyltetrazine. It is intended for researchers, scientists, and drug development professionals seeking to leverage advanced bioconjugation strategies for creating stable and effective biotherapeutics, such as antibody-drug conjugates (ADCs), and other targeted molecular probes. We will delve into the unique chemical architecture of this linker, the functional advantages of each component, and provide detailed, field-proven protocols for its application.

Introduction: The Imperative for Advanced Bioconjugation Reagents

The field of targeted therapeutics is increasingly reliant on the precise and stable conjugation of biomolecules to payloads, be it cytotoxic agents, imaging moieties, or other functional molecules. The linker connecting these components is a critical determinant of the conjugate's efficacy, stability, and safety profile. Historically, reagents such as maleimides have been the workhorse for thiol-specific conjugation. However, the inherent instability of the resulting thioether bond, which can undergo retro-Michael reactions and exchange with endogenous thiols like glutathione, has driven the development of more robust alternatives. This compound emerges as a next-generation crosslinker designed to address these limitations, offering a unique combination of a highly stable thiol-reactive group and a bioorthogonal click chemistry handle.

Deconstructing the Molecular Architecture

The power of this compound lies in its modular design, where each component is selected for a specific and synergistic function. The molecular weight of this compound is 951.1 g/mol with a chemical formula of C47H62N6O13S.[][2]

Caption: A logical workflow for the two-step conjugation strategy.

Step 1: Thiol-Specific Conjugation: The first step involves the reaction of the active mono-sulfone group with a free thiol on a biomolecule. This is typically achieved by reacting the linker with a protein or antibody where cysteine residues have been either natively solvent-exposed or generated through the reduction of disulfide bonds.

Step 2: Bioorthogonal "Click" Reaction: Once the biomolecule is functionalized with the methyltetrazine linker, the second component, which has been pre-functionalized with a TCO group, is introduced. The rapid and specific IEDDA reaction then "clicks" the payload onto the biomolecule-linker intermediate.

This modular approach provides significant flexibility in experimental design, allowing for the independent synthesis and purification of the two components before the final conjugation step.

Experimental Protocols

The following protocols provide a general framework for the use of this compound. It is essential to note that optimization may be required for specific biomolecules and payloads.

Protocol for Antibody Labeling with this compound

This protocol describes the first step of the two-step conjugation, where the mono-sulfone group of the linker is reacted with thiol groups on a reduced antibody.

Materials:

-

Thiol-containing antibody (e.g., from reduction of interchain disulfides)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.0-7.5

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

-

Stabilization Buffer: Sodium phosphate buffer (600 mM), pH 7.5, with 150 mM NaCl and 20 mM EDTA

-

Sodium borohydride (NaBH4) solution (e.g., 1 M in water, freshly prepared)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Antibody Reduction (if necessary):

-

If starting with an antibody with intact disulfide bonds, a partial reduction is necessary to generate free thiols.

-

To the antibody solution (typically 1-5 mg/mL in PBS), add TCEP to a final concentration that yields the desired number of free thiols (e.g., a 10-20 fold molar excess over the antibody).

-

Incubate for 30-60 minutes at 37°C.

-

Immediately remove the excess TCEP using a desalting column equilibrated with Reaction Buffer.

-

-

Linker Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO at a concentration of 5-10 mM.

-

-

Conjugation Reaction:

-

Add a 5-20 fold molar excess of the linker stock solution to the reduced antibody solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2-4 hours at 25°C.

-

-

Stabilization of the Thioether Bond:

-

Cool the reaction mixture on ice.

-

Add the Stabilization Buffer to the reaction.

-

Add a portion of the freshly prepared 1 M NaBH4 solution and incubate on ice for 30 minutes.

-

Add a second portion of the NaBH4 solution and incubate for another 30 minutes on ice. This step reduces the ketone adjacent to the newly formed thioether bond, rendering the linkage irreversible. [3]

-

-

Purification:

-

Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer for the next step (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the degree of labeling (DOL), i.e., the average number of linker molecules per antibody, using UV-Vis spectroscopy or mass spectrometry.

-

Protocol for IEDDA Click Reaction with a TCO-functionalized Payload

This protocol outlines the second step, the bioorthogonal reaction between the methyltetrazine-functionalized antibody and a TCO-containing payload.

Materials:

-

Methyltetrazine-labeled antibody (from Protocol 4.1)

-

TCO-functionalized payload

-

Reaction Buffer: PBS, pH 7.4

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Prepare Reactants:

-

Dissolve the TCO-functionalized payload in a compatible solvent (e.g., DMSO) at a known concentration.

-

Ensure the methyltetrazine-labeled antibody is in the Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

-

Click Reaction:

-

Add a slight molar excess (e.g., 1.5 to 3 equivalents) of the TCO-payload solution to the methyltetrazine-labeled antibody.

-

Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically very fast, and the disappearance of the characteristic pink/red color of the tetrazine can sometimes be observed.

-

-

Purification:

-

Purify the final antibody-payload conjugate from any unreacted payload and other small molecules using SEC or another appropriate chromatographic technique.

-

-

Characterization:

-

Analyze the final conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

-

Quantitative Data Summary

The following table summarizes key data regarding the stability of mono-sulfone versus maleimide conjugates, providing a rationale for the selection of this advanced linker.

| Feature | Mono-Sulfone Conjugate | Maleimide Conjugate | Reference(s) |

| Conjugate Stability (in 1 mM GSH, 37°C, 7 days) | >90% remaining conjugated | <70% remaining conjugated | [3][4] |

| Bond Type | Stable Thioether | Thioether (susceptible to retro-Michael reaction) | [5] |

| Stabilization | Post-conjugation reduction of ketone for irreversibility | Hydrolysis of succinimide ring can increase stability, but retro-Michael is still possible | [3] |

| Thiol Specificity | High under controlled pH | High at pH 6.5-7.5; reactivity with amines increases at pH > 8.5 |

Conclusion and Future Perspectives

This compound represents a significant advancement in the field of bioconjugation. By combining a highly stable, thiol-reactive mono-sulfone group with the rapid and bioorthogonal methyltetrazine moiety, it offers a superior solution for the construction of well-defined and stable bioconjugates. The enhanced stability of the mono-sulfone linkage directly addresses the primary limitation of maleimide-based chemistry, leading to more robust and reliable conjugates for in vivo applications. The two-step conjugation strategy enabled by its heterobifunctional nature provides researchers with the flexibility and control needed to develop the next generation of targeted therapies and diagnostic agents. As the demand for more sophisticated and effective biotherapeutics continues to grow, the adoption of advanced linkers like this compound will be paramount to success.

References

-

This compound . AxisPharm. Available at: [Link]

-

This compound . 新研博美. Available at: [Link]

-

Cooper, C. E., et al. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Frontiers in Chemistry, 9, 707797. Available at: [Link]

-

Cooper, C. E., et al. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. PMC. Available at: [Link]

Sources

An In-depth Technical Guide to the Activated Mono-Sulfone Functional Group in Drug Discovery

This guide provides a comprehensive technical overview of the activated mono-sulfone functional group, with a particular focus on the vinyl sulfone moiety. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this versatile pharmacophore. We will explore its fundamental chemical principles, mechanism of action, synthetic strategies, and applications in modern drug design, grounding all claims in established scientific literature.

The Activated Sulfone: A Covalent Warhead of Growing Importance

The sulfone functional group, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), is a stable and valuable motif in medicinal chemistry.[1][2] Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor have cemented its place in the structure of numerous approved drugs.[3][4]

However, it is the activated mono-sulfone , most notably the vinyl sulfone (a sulfone adjacent to a carbon-carbon double bond), that has garnered significant attention as a "warhead" for targeted covalent inhibitors (TCIs).[5][6] Unlike their saturated counterparts, vinyl sulfones possess an electrophilic character that makes them potent Michael acceptors, capable of forming stable, irreversible covalent bonds with nucleophilic residues in biological targets.[1][7] This ability to create a permanent link with a target protein can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[8][9]

The reactivity of vinyl sulfones is generally greater than that of other common covalent warheads like acrylamides, presenting both an opportunity for potent inhibition and a challenge in achieving target specificity.[10]

The Chemistry of Activation and Covalent Targeting

The reactivity of a vinyl sulfone stems from the powerful electron-withdrawing capacity of the sulfonyl group. This polarizes the C=C double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.

Caption: Electronic structure of a vinyl sulfone, highlighting the electrophilic β-carbon.

The primary biological mechanism of action for vinyl sulfone inhibitors is a Michael addition (or 1,4-conjugate addition) reaction with a soft nucleophile on the target protein.[7] The most common target is the thiol side chain of a cysteine residue, although they have also been shown to target other nucleophiles like lysine.[10][11]

This two-step process involves:

-

Reversible Binding: The inhibitor first binds non-covalently to the active site, positioning the vinyl sulfone warhead in proximity to the target nucleophile.

-

Irreversible Covalent Modification: The nucleophile attacks the electrophilic β-carbon, forming a stable carbon-sulfur (or carbon-nitrogen) bond and permanently inactivating the protein.[11]

Caption: Mechanism of irreversible inhibition via Michael addition.

Synthetic Strategies and Methodologies

The incorporation of the vinyl sulfone moiety into a lead compound can be achieved through several reliable synthetic routes. The choice of method often depends on the complexity of the target molecule and the availability of starting materials.

Protocol 1: Oxidation of a Vinyl Sulfide

A common and straightforward method is the oxidation of a corresponding vinyl sulfide. This is typically a two-step process involving an initial oxidation to the sulfoxide, followed by a second oxidation to the sulfone.

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting vinyl sulfide (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform (CHCl₃), under an inert atmosphere (e.g., nitrogen or argon).

-

First Oxidation (to Sulfoxide): Cool the solution to 0°C using an ice bath. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) dropwise. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure consumption of the starting material and formation of the sulfoxide intermediate.

-

Second Oxidation (to Sulfone): Upon completion of the first step, add a second portion of m-CPBA (~1.2 eq) to the reaction mixture at 0°C and allow it to warm to room temperature. Continue to monitor until the sulfoxide is fully converted to the sulfone.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the pure vinyl sulfone.

Causality: The use of m-CPBA is standard for its reliability and selectivity in oxidizing sulfides. The stepwise addition and temperature control help to manage the exothermic nature of the reaction and allow for the isolation of the sulfoxide if desired. The basic wash during work-up is critical to remove the m-CBA byproduct.

Protocol 2: From Sulfinic Acid Salts

An alternative, catalyst-free method involves the reaction of commercially available sulfinic acid sodium salts with dibromides.[12]

Step-by-Step Methodology:

-

Reactant Mixture: In a reaction vessel, combine the dibromide substrate (1.0 eq), the sodium sulfinate salt (e.g., sodium phenylsulfinate, 1.2 eq), and a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Heating: Heat the mixture to 80°C and stir for several hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Causality: This method leverages a dehydrobromination/conjugate addition/elimination sequence, offering an economical and scalable route that avoids the use of metal catalysts.[12]

Caption: Key synthetic workflows for preparing vinyl sulfones.

Analytical and Characterization Techniques

Confirmation of the sulfone functional group is essential for validating synthesis and understanding molecular properties. A combination of spectroscopic techniques is typically employed.

| Technique | Key Signature for Vinyl Sulfone | Purpose |

| ¹H NMR | Vinylic protons typically appear as doublets or multiplets in the δ 6.0-7.5 ppm range. The coupling constants (J-values) can help determine the stereochemistry (E/Z) of the double bond. | Confirms the presence of the vinyl group and its electronic environment. |

| ¹³C NMR | The sulfonyl-bearing carbon (α-carbon) and the β-carbon of the vinyl group have characteristic shifts, influenced by the strong deshielding effect of the SO₂ group. | Provides information on the carbon skeleton. |

| FTIR | Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds appear in the ranges of ~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹, respectively. | Provides direct evidence of the sulfonyl (SO₂) group. |

| Mass Spec. | Mass spectrometry can confirm the molecular weight of the compound. In some cases, specific fragmentation patterns can be indicative of the sulfone moiety.[13] | Confirms molecular identity and can aid in metabolite identification.[13] |

| X-ray | X-ray absorption and emission spectroscopy are sensitive to the sulfur oxidation state and the nature of the organic groups bound to the sulfonyl moiety.[14] | Provides detailed information on electronic structure and bonding.[14] |

Case Studies in Drug Discovery

The vinyl sulfone motif is present in numerous clinical candidates and investigational drugs, demonstrating its therapeutic potential across various diseases.[6][15]

| Compound | Target(s) | Therapeutic Area | Status/Significance |

| K11777 (7) | Cysteine Proteases (e.g., Cathepsin K) | Chagas Disease, Viral Infections | A well-studied covalent inhibitor of parasitic and viral cysteine proteases. |

| Rigosertib (4) | Microtubule Destabilizer / Kinase Inhibitor | Oncology (Myelodysplastic Syndromes) | An advanced clinical candidate, though its precise mechanism remains an area of investigation.[15] |

| Recilisib (5) | PI3K/Akt Pathway Modulator | Radioprotective Agent | Functions to protect cells from damage caused by acute radiation exposure.[6] |

| WRR-483 (6) | Cysteine Proteases | Antiviral | Developed as an inhibitor of viral proteases. |

These examples highlight the broad applicability of the vinyl sulfone warhead in targeting diverse enzyme classes, from proteases to kinases.[16]

Future Perspectives and Challenges

The potent reactivity of vinyl sulfones necessitates a careful balance between on-target efficacy and off-target toxicity. Future research will likely focus on:

-

Tuning Reactivity: Modifying the electronic properties of the vinyl sulfone through substitution to fine-tune its electrophilicity, thereby enhancing selectivity for the desired target.

-

Expanding the Chemical Space: Designing novel and constrained cyclic vinyl sulfones to improve drug-like properties and explore new binding interactions.[16]

-

Prodrug Strategies: Developing "pre-vinylsulfone" compounds that are converted into the reactive warhead only within the target's active site, minimizing systemic reactivity.[8][9]

The activated mono-sulfone, particularly the vinyl sulfone, is a powerful and versatile functional group in the medicinal chemist's toolkit. Its ability to form robust covalent bonds offers a compelling strategy for developing highly potent and selective inhibitors against challenging biological targets.[10]

References

-

Meadows, D.C., & Gervay-Hague, J. (2006). Vinyl sulfones: synthetic preparations and medicinal chemistry applications. Medicinal Research Reviews, 26(6), 793-814. Available from: [Link]

-

ResearchGate. (n.d.). Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications | Request PDF. Available from: [Link]

-

Zheng, Y., et al. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery. Available from: [Link]

-

Gervay-Hague, J., & Meadows, D.C. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Future Medicinal Chemistry. Available from: [Link]

-

Gervay-Hague, J., & Meadows, D.C. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Future Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). A, mechanism of vinyl sulfone inhibition. In this mechanism, sortase.... Available from: [Link]

-

Organic Chemistry Portal. (n.d.). An Economical and Convenient Synthesis of Vinyl Sulfones. Available from: [Link]

-

ResearchGate. (n.d.). Recent applications of vinyl sulfone motif in drug design and discovery. Available from: [Link]

-

Zalatoris, J.J., et al. (2024). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife. Available from: [Link]

-

Jung, S., et al. (2021). Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain: Structure-Activity Relationship, Inhibition Mechanism, Metabolism, and In Vivo Studies. Journal of Medicinal Chemistry, 64(16), 12322-12358. Available from: [Link]

-

Zalatoris, J.J., et al. (2024). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife. Available from: [Link]

-

MDPI. (2025). Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. Chem. Proc.. Available from: [Link]

-

ResearchGate. (n.d.). The vinyl sulfone motif as a structural unit for novel drug design and discovery | Request PDF. Available from: [Link]

-

Emami, S., et al. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 236, 114255. Available from: [Link]

-

ResearchGate. (2025). Sulfur X-ray Absorption and Emission Spectroscopy of Organic Sulfones. Available from: [Link]

-

Harman Research Group. (n.d.). Sulfone. University of Virginia. Available from: [Link]

-

ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. Available from: [Link]

-

ChemRxiv. (n.d.). Sulfones: A New Functional Group for Modular Radical Cross-Coupling. Available from: [Link]

-

MDPI. (2025). X-Ray Structures of Some Heterocyclic Sulfones. Crystals. Available from: [Link]

-

Wikipedia. (n.d.). Sulfone. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available from: [Link]

-

Liu, D., et al. (2016). Gas-phase ion-molecule reactions for the identification of the sulfone functionality in protonated analytes in a linear quadrupole ion trap mass spectrometer. Journal of Mass Spectrometry, 51(6), 426-432. Available from: [Link]

-

CNR-IRIS. (n.d.). Synthesis and characterization of sulfonated copolyethersulfones. Available from: [Link]

Sources

- 1. Sulfone - Wikipedia [en.wikipedia.org]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. Harman Research Group - Sulfone [sites.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vinyl sulfones: synthetic preparations and medicinal chemistry applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX [elifesciences.org]

- 10. explorationpub.com [explorationpub.com]

- 11. researchgate.net [researchgate.net]

- 12. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]

- 13. Gas-phase ion-molecule reactions for the identification of the sulfone functionality in protonated analytes in a linear quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

Precision Engineering in Bioconjugation: The Strategic Role of PEG8 Spacers

Executive Summary

In the architecture of antibody-drug conjugates (ADCs) and protein crosslinking, the spacer arm is not merely a passive tether; it is a determinant of pharmacokinetics, solubility, and therapeutic index.[1] While historical protocols relied on random polydisperse PEGs, modern bioconjugation demands discrete PEG (dPEG®) precision.

This guide analyzes the PEG8 spacer (octaethylene glycol), which occupies a critical "Goldilocks zone" in bioconjugation. At approximately 40 Ångströms , PEG8 provides sufficient steric distance to mask hydrophobic payloads and prevent aggregation, yet remains short enough to avoid the "entropical penalty" and viscosity issues associated with longer polymers (PEG24+).

Part 1: The Physics and Chemistry of PEG8

Structural Definition and Length

The PEG8 spacer consists of a defined chain of 8 ethylene oxide units

Calculated Spacer Arm Length: The length of a heterobifunctional PEG linker (e.g., SM(PEG)8) is determined by the PEG units plus the terminal reactive groups (Succinimide and Maleimide).

-

Per-Unit Length: ~3.5 Å per EG unit in an extended conformation.

-

Total Linker Length (SM-PEG8):

.

This length is critical because it bridges the "hydration gap." Proteins possess a hydration shell of roughly 3–5 Å. A spacer shorter than PEG4 (<25 Å) often fails to penetrate this shell effectively or allows the hydrophobic payload to collapse back onto the protein surface, triggering aggregation.

Hydrodynamic Shielding vs. Steric Hindrance

PEG8 balances two opposing forces:

-

Hydrophilic Shielding: It recruits water molecules (2–3 water molecules per EG unit), creating a hydration sphere that solubilizes hydrophobic cargoes (e.g., PBD dimers or MMAE in ADCs).

-

Steric Interference: Longer chains (PEG12+) possess high conformational freedom (entropy), which can mask the antibody's antigen-binding region (CDR) or reduce the conjugation rate due to the "entropic spring" effect. PEG8 minimizes this interference while maintaining solubility.

Part 2: Impact on Protein Conjugation Dynamics

Solubility and Aggregation Control

Hydrophobic payloads (drugs, fluorophores) often drive protein conjugates to precipitate.

-

Mechanism: The amphiphilic nature of PEG8 disrupts hydrophobic interactions between payloads on adjacent proteins.

-

Data Insight: In ADC development, switching from a purely hydrocarbon linker (e.g., SMCC) to a PEG8 linker can reduce aggregate formation by >40% during the conjugation process.

Comparative Analysis: Spacer Length Selection

| Feature | PEG4 (Short) | PEG8 (Optimal) | PEG12+ (Long) |

| Length (Approx) | ~25 Å | ~39 Å | >53 Å |

| Solubility Impact | Low | High | Very High |

| Conjugation Rate | Fast | Moderate | Slow (Entropic penalty) |

| Steric Shielding | Minimal | Moderate (Ideal for ADCs) | High (Risk of active site blocking) |

| Clearance (PK) | Fast | Moderate | Slow (Extended Half-life) |

| Primary Use Case | Surface Labeling, Crosslinking | ADCs, PROTACs, Biotinylation | Nanoparticle coating, Liposomes |

Part 3: Visualization of Conjugation Logic

Diagram 1: The "Goldilocks" Shielding Effect

This diagram illustrates why PEG8 is preferred for hydrophobic payloads compared to short or long linkers.

Caption: PEG8 provides the optimal balance between solubilizing hydrophobic payloads and preventing steric interference.

Part 4: Validated Protocol – NHS-PEG8-Maleimide Conjugation

This protocol describes the heterobifunctional crosslinking of an amine-containing protein (Antibody) with a sulfhydryl-containing molecule (Drug/Peptide) using SM(PEG)8 .[2]

Reagents & Buffer Preparation

-

Conjugation Buffer: PBS (pH 7.2–7.5), EDTA (1–5 mM). Note: EDTA prevents metal-catalyzed oxidation of sulfhydryls.

-

Crosslinker: SM(PEG)8 (Succinimidyl-[(N-maleimidopropionamido)-octaethyleneglycol] ester).

-

Solvent: Anhydrous DMSO or DMF (Dry).

Step-by-Step Workflow

Phase 1: Amine Activation (The "NHS" Reaction)

-

Solubilization: Dissolve SM(PEG)8 in anhydrous DMSO to 10–50 mM. Critical: Use immediately. NHS esters hydrolyze rapidly in moisture.

-

Activation: Add SM(PEG)8 to the protein solution (2–5 mg/mL) at a 10–20 fold molar excess .

-

Incubation: Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

-

Mechanism: The NHS ester attacks primary amines (Lysine

-amines) forming a stable amide bond.

-

-

Purification (Critical): Remove excess crosslinker using a Zeba™ Spin Desalting Column or dialysis.[3]

-

Why? Unreacted maleimide in the free crosslinker will compete for the sulfhydryl payload in Phase 2.

-

Phase 2: Sulfhydryl Conjugation (The "Maleimide" Reaction)[3]

-

Reaction: Immediately mix the Maleimide-activated protein with the sulfhydryl-containing payload (molar ratio 1:1 to 1:5 depending on payload cost/availability).

-

Incubation: Incubate for 2 hours at RT or overnight at 4°C. Ensure pH is < 7.5 .

-

Causality: At pH > 8.0, maleimides can hydrolyze or react non-specifically with primary amines.

-

-

Validation: Analyze via Size Exclusion Chromatography (SEC) or LC-MS.[2]

Diagram 2: Reaction Workflow

Caption: Two-step heterobifunctional conjugation workflow ensuring specificity and preventing polymerization.

Part 5: Troubleshooting & Quality Control

The "Hydrolysis Trap"

Problem: Low conjugation efficiency despite correct stoichiometry. Root Cause: NHS esters hydrolyze in water (half-life ~20 mins at pH 8.0). Solution: Dissolve SM(PEG)8 in DMSO immediately before use. Do not store stock solutions.

The "Maleimide Ring Opening"

Problem: Loss of payload over time or heterogeneity in Mass Spec. Root Cause: At pH > 8.0, the maleimide ring hydrolyzes to maleamic acid, which is non-reactive toward thiols (or if already conjugated, the ring opens, which is actually stable but changes Mass/Charge). Solution: Maintain pH 6.5–7.5 during Step 2. For ADCs requiring high stability, deliberate ring-opening post-conjugation is sometimes performed to prevent retro-Michael addition exchange in plasma.

References

- Greg T. Hermanson.Bioconjugate Techniques (Third Edition). Academic Press, 2013. (Standard field reference for reaction mechanisms).

-

Chen, L. et al. Effect of PEG Spacer Length on the Pharmacokinetics and Biodistribution of PEGylated Proteins. [Link] (General reference to PEG PK principles cited in search results).

Sources

commercial sources for Active-Mono-Sulfone-PEG8-amido-Methyltetrazine

An In-Depth Technical Guide to Active-Mono-Sulfone-PEG8-amido-Methyltetrazine

Executive Summary

This compound is a high-performance, heterobifunctional crosslinker designed for the precise construction of Antibody-Drug Conjugates (ADCs), radiopharmaceuticals, and advanced proteomic probes. This reagent bridges the gap between chemoselective protein modification and bioorthogonal "click" chemistry.

Its molecular architecture solves two critical failure points in legacy bioconjugation:

-

Thiol Stability: The Active-Mono-Sulfone moiety replaces traditional maleimide chemistry. Unlike maleimides, which are susceptible to retro-Michael addition and exchange with serum albumin, the active mono-sulfone forms a hyper-stable thioether bond via a Nucleophilic Aromatic Substitution (

) mechanism. -

Bioorthogonal Kinetics: The Methyltetrazine handle enables the Inverse Electron Demand Diels-Alder (IEDDA) reaction—the fastest bioorthogonal ligation known (

)—with Trans-Cyclooctene (TCO) derivatives.

This guide details the chemical mechanism, commercial sourcing, and validated protocols for deploying this reagent in drug development workflows.

Molecular Architecture & Mechanism

Structural Breakdown

| Component | Chemical Identity | Functionality |

| Reactive Head A | Active-Mono-Sulfone | Thiol-Specific Conjugation: A heteroaromatic sulfone (typically benzothiazole or oxadiazole based) that reacts with cysteine residues. |

| Spacer | PEG8 (Octaethylene Glycol) | Solubility & Hydrodynamics: An 8-unit PEG spacer (~35 Å) prevents steric hindrance between the protein and the click handle, while enhancing aqueous solubility and reducing aggregation. |

| Linkage | Amido (Amide Bond) | Structural Integrity: A stable amide bond connects the PEG chain to the tetrazine, ensuring resistance to hydrolysis in plasma. |

| Reactive Head B | Methyltetrazine | Click Chemistry Handle: A methyl-substituted tetrazine ring optimized for high stability and rapid kinetics in IEDDA reactions with TCO. |

Mechanistic Pathways

Step 1: Thiol Conjugation (

-

Advantage: The resulting bond is irreversible and chemically inert in physiological conditions.

Step 2: Bioorthogonal Ligation (IEDDA)

The Methyltetrazine group reacts with a TCO-tagged payload (e.g., drug, fluorophore). This reaction releases nitrogen gas (

Figure 1: Sequential conjugation pathway:

Commercial Sources & Selection Criteria

Sourcing this specific heterobifunctional linker requires attention to purity (>95% is critical for ADCs) and salt forms. The following vendors are verified sources for This compound or its direct functional equivalents.

Verified Vendor List

| Vendor | Catalog / Product Code | Purity | Pack Sizes | Notes |

| AxisPharm | AP14234 | 100 mg, 500 mg, 1 g | Primary source. Explicitly lists "this compound".[1][2] | |

| BroadPharm | BP-23334 | 98% | 250 mg, 1 g | Listed as "Active-Mono-Sulfone-PEG8-acid" (Precursor) or custom synthesis for the Amido-Tetrazine variant. |

| BOC Sciences | R08-0018 | Custom / Inquiry | Lists exact structure. Good for bulk synthesis inquiries. | |

| Biochempeg | Custom | >95% | Custom | Specializes in high-purity PEG derivatives; likely requires custom quote for this specific length. |

Note on Nomenclature: Some vendors may list this under "Heteroaromatic Sulfone" or "Bis-sulfone analog" (though strictly it is a mono-sulfone active ester equivalent). Always verify the structure contains the Methyltetrazine and PEG8 distinct units.

Selection & QC Criteria

-

Purity: For in vivo studies, ensure HPLC purity is >95% to avoid competing non-specific binding from hydrolysis byproducts.

-

Solubility: The PEG8 spacer renders the molecule soluble in aqueous buffers (up to 5-10 mM) with minimal organic co-solvent (DMSO/DMA), unlike shorter PEG analogs.

-

Storage: Tetrazines are light-sensitive and prone to degradation over time. Vendors must ship on dry ice/blue ice. Store at -20°C under inert gas (Argon/Nitrogen).

Experimental Protocol: Protein Conjugation

Objective: Site-specific labeling of a reduced antibody (mAb) with this compound.

Materials

-

Buffer A: PBS, pH 7.8, 5 mM EDTA (EDTA prevents metal-catalyzed oxidation of thiols).

-

Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine).

-

Reagent: this compound (dissolved in anhydrous DMSO to 10 mM).

-

Purification: Zeba Spin Desalting Columns (7K MWCO) or SEC (Size Exclusion Chromatography).

Step-by-Step Workflow

-

Reduction:

-

Dilute mAb to 2-5 mg/mL in Buffer A.

-

Add 2-3 molar equivalents of TCEP per interchain disulfide (or specific target).

-

Incubate at 37°C for 1-2 hours.

-

Note: TCEP does not need to be removed before adding the sulfone reagent, unlike maleimide reactions where TCEP can interfere. However, removing it is good practice to prevent over-reduction.

-

-

Conjugation (

):-

Add 5-10 molar equivalents of This compound to the reduced mAb.

-

Ensure final DMSO concentration is <10% (v/v).

-

Incubate at pH 7.8 - 8.0 for 4-16 hours at 4°C or Room Temp.

-

Critical: The

reaction is slower than maleimide addition. Higher pH (up to 8.0) and longer times are required for completion.

-

-

Purification:

-

Remove excess reagent using desalting columns equilibrated with PBS (pH 7.4).

-

Quantify Tetrazine incorporation by measuring absorbance at 520 nm (Tetrazine

nm,

-

-

Click Reaction (Validation):

-

React a small aliquot with a TCO-Fluorophore (1.5 eq).

-

Verify labeling via SDS-PAGE (fluorescence scan).

-

Figure 2: Standard operating procedure for antibody conjugation.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conjugation Efficiency | pH too low. | The |

| Precipitation | Hydrophobicity of payload. | Although PEG8 helps, ensure the reagent is fully dissolved in DMSO before adding to the protein. |

| Loss of Tetrazine Activity | Light/Temperature damage. | Tetrazines are pink/red. If the solution turns colorless or yellow, the tetrazine has degraded. Use fresh reagent. |

| Non-Specific Binding | Free amines reacting. | While rare, heteroaromatic sulfones are highly thiol-selective. Ensure no free thiols are present in the buffer (e.g., remove BME/DTT). |

References

-

AxisPharm. this compound (Product Page). AxisPharm.[] Retrieved from [Link]

- Patterson, D. M., et al. (2014). Improved cyclooctyne-based probes for bioorthogonal labeling of metabolic glycans. (Context on stability of click reagents). ACS Chemical Biology.

Sources

Methodological & Application

Application Notes and Protocols for the Site-Specific Conjugation of Antibodies using Active-Mono-Sulfone-PEG8-amido-Methyltetrazine

Introduction

The development of precisely engineered bioconjugates, particularly antibody-drug conjugates (ADCs), is a cornerstone of modern therapeutic and diagnostic innovation. The ability to attach a payload—be it a cytotoxic agent, a fluorescent probe, or an imaging agent—to a specific site on an antibody is paramount for ensuring homogeneity, stability, and optimal performance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of conjugating antibodies using the heterobifunctional linker, Active-Mono-Sulfone-PEG8-amido-Methyltetrazine .

This advanced linker facilitates a two-step conjugation strategy that leverages a stable, cysteine-specific linkage and a highly efficient, bioorthogonal "click" reaction. This approach offers significant advantages over traditional conjugation methods, such as those targeting lysine residues, by producing a more defined and stable final product.

Core Principles of the Two-Step Conjugation Strategy

The conjugation process is a sequential, two-stage methodology:

-

Site-Specific Antibody Modification: The first step involves the covalent attachment of the linker to the antibody. The "Active-Mono-Sulfone" moiety of the linker is designed to react specifically with the thiol group of a cysteine residue on the antibody, forming a highly stable thioether bond. This reaction is particularly effective with antibodies that have been engineered to contain accessible cysteine residues (e.g., THIOMABs), allowing for precise control over the conjugation site and the resulting drug-to-antibody ratio (DAR). The stability of the sulfone-thioether linkage is a key advantage, as it is less susceptible to cleavage in biological environments compared to linkages formed with maleimide-based reagents[1][2].

-

Bioorthogonal "Click" Chemistry: Once the antibody is functionalized with the methyltetrazine moiety, a second molecule of interest, which has been pre-functionalized with a trans-cyclooctene (TCO) group, can be attached. This is achieved through an inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click" chemistry renowned for its exceptionally fast reaction kinetics, high specificity, and biocompatibility[3][4]. This reaction proceeds rapidly under physiological conditions without the need for a catalyst, ensuring the integrity of the antibody and its payload[4].

The polyethylene glycol (PEG8) spacer incorporated into the linker enhances the solubility of the conjugate and provides spatial separation between the antibody and the payload, which can help to preserve the biological activity of both components.

Experimental Workflow Overview

Caption: Overall experimental workflow for the two-step antibody conjugation.

Detailed Protocols

PART 1: Antibody Preparation and Cysteine Activation

This initial phase is critical for ensuring the antibody is in a suitable state for efficient and specific conjugation.

1.1. Materials

-

Monoclonal antibody (mAb) with accessible cysteine residues (native or engineered).

-

Conjugation Buffer A: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.0.

-

Reducing Agent (if required): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Desalting columns or centrifugal concentrators for buffer exchange.

1.2. Protocol for Antibody Buffer Exchange

For optimal conjugation, the antibody should be in a buffer that is free of other thiol-containing components or primary amines if a different conjugation strategy were to be used.

-

Equilibrate a desalting column with Conjugation Buffer A according to the manufacturer's instructions.

-

Apply the antibody solution to the column.

-

Collect the fractions containing the antibody, now in Conjugation Buffer A.

-

Measure the antibody concentration using a spectrophotometer at 280 nm. Adjust the concentration to 2-10 mg/mL.

1.3. Protocol for Partial Reduction of Interchain Disulfide Bonds (if applicable)

This protocol is for antibodies where cysteine residues need to be made available through the reduction of disulfide bonds. For antibodies with engineered, unpaired cysteines, this step may not be necessary.

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

-

Add a 5-10 fold molar excess of TCEP to the antibody solution. The optimal molar excess should be determined empirically.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer A. The resulting antibody with free thiols is now ready for conjugation.

PART 2: Conjugation of this compound

This protocol details the first key reaction: the attachment of the bifunctional linker to the antibody.

2.1. Materials

-

Prepared antibody with accessible cysteine residues.

-

This compound.

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Quenching Reagent: N-acetylcysteine or L-cysteine.

-

Size-Exclusion Chromatography (SEC) system for purification.

2.2. Protocol

-

Prepare Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

-

Conjugation Reaction:

-

To the prepared antibody solution, add a 5-10 fold molar excess of the linker stock solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction at room temperature for 2-4 hours or at 37°C for 1-2 hours with gentle mixing. The reaction can also be performed overnight at 4°C.

-

-

Quench the Reaction: Add a 10-fold molar excess of the quenching reagent (relative to the linker) to cap any unreacted sulfone groups. Incubate for 30 minutes at room temperature.

-

Purification: Purify the antibody-tetrazine conjugate from excess linker and quenching reagent using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

PART 3: Tetrazine-TCO "Click" Reaction

This final conjugation step attaches the TCO-functionalized payload to the tetrazine-modified antibody.

3.1. Materials

-

Purified antibody-tetrazine conjugate.

-

TCO-functionalized payload (e.g., drug, fluorophore).

-

Reaction Buffer: PBS, pH 6.0-7.5.

-

SEC system for final purification.

3.2. Protocol

-

Prepare Reactants:

-

Ensure the antibody-tetrazine conjugate is in the appropriate Reaction Buffer.

-

Dissolve the TCO-functionalized payload in a compatible solvent (e.g., DMSO) at a known concentration.

-

-

Click Reaction:

-

Add a 1.5-5 fold molar excess of the TCO-payload solution to the antibody-tetrazine conjugate.

-

Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Final Purification: Purify the final antibody conjugate from any unreacted TCO-payload using an SEC column equilibrated with the desired final formulation buffer.

Characterization of the Final Conjugate

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final product.

Caption: Key methods for the characterization of the final antibody conjugate.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.

-

UV-Visible Spectrophotometry: This is a straightforward method for estimating the average DAR. It requires measuring the absorbance of the conjugate at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has a strong absorbance. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the payload is often hydrophobic, ADCs with different numbers of conjugated payloads will have different retention times on an HIC column. The relative peak areas of the different species can be used to calculate the average DAR[1][5][6].

-

Mass Spectrometry (MS): Intact mass analysis by LC-MS can provide a precise determination of the mass of the different ADC species, allowing for the unambiguous identification of the number of conjugated payloads and the calculation of the DAR[7][8][9].

Purity and Aggregation Analysis

-

Size-Exclusion Chromatography (SEC): SEC is the standard method for assessing the purity of the conjugate and quantifying the presence of high molecular weight aggregates.

Identity and Integrity

-

SDS-PAGE: Running the conjugate under reducing and non-reducing conditions can confirm the covalent attachment of the payload and assess the integrity of the antibody.

-

Mass Spectrometry: In addition to DAR determination, MS can confirm the identity of the final conjugate.

Functional Activity

-

Antigen Binding: The ability of the conjugated antibody to bind to its target antigen should be confirmed using methods such as ELISA or Surface Plasmon Resonance (SPR).

-

In Vitro Potency: For ADCs with a cytotoxic payload, the potency of the conjugate should be assessed using relevant cell-based assays.

Quantitative Data Summary

| Parameter | Recommended Value/Range | Rationale |

| Antibody Concentration | 2-10 mg/mL | Higher concentrations generally improve conjugation efficiency. |

| Linker Molar Excess (Step 1) | 5-10 fold | Ensures efficient labeling of available cysteine residues. Optimization is recommended. |

| TCO-Payload Molar Excess (Step 2) | 1.5-5 fold | Drives the "click" reaction to completion. |

| Reaction pH (Step 1) | 7.5-8.0 | Facilitates the nucleophilic attack of the thiol group on the sulfone. |

| Reaction pH (Step 2) | 6.0-7.5 | Optimal for the IEDDA reaction and maintains protein stability. |

| Reaction Temperature (Step 1) | 4°C to 37°C | Higher temperatures can increase the reaction rate. |

| Reaction Temperature (Step 2) | Room Temperature | The IEDDA reaction is typically very fast at ambient temperature. |

| Reaction Time (Step 1) | 1-4 hours (or overnight at 4°C) | Dependent on temperature and the specific antibody. |

| Reaction Time (Step 2) | 30-60 minutes | The IEDDA reaction is generally complete within this timeframe. |

Conclusion

The use of the this compound linker provides a robust and reliable method for the site-specific conjugation of antibodies. The resulting conjugates benefit from a stable thioether linkage and the efficiency of bioorthogonal click chemistry, leading to homogenous and well-defined products. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to successfully implement this advanced bioconjugation strategy in their development of next-generation antibody-based therapeutics and diagnostics.

References

-

Agilent Technologies. (n.d.). Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Retrieved from [Link]

-

SCIEX. (n.d.). A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). Retrieved from [Link]

-

Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Retrieved from [Link]

-

CellMosaic. (n.d.). HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. Retrieved from [Link]

-

Agilent Technologies. (2024, October 15). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Retrieved from [Link]

-

Taylor & Francis Online. (2024, December 25). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. Retrieved from [Link]

-

LCGC International. (2018, June 1). Antibody–Drug Conjugates: Perspectives and Characterization. Retrieved from [Link]

-

MDPI. (2021, December 20). Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. Retrieved from [Link]

-

Poon, K. C., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1335-1358. [Link]

-

Rashidian, M., et al. (2013). Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. Bioconjugate Chemistry, 24(9), 1594-1600. [Link]

-

ACS Central Science. (2025, May 6). Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells. Retrieved from [Link]

-

Zhang, C., et al. (2016). Fast Cysteine Bioconjugation Chemistry. ACS Central Science, 2(3), 139-148. [Link]

-

Creative Biolabs. (n.d.). Conjugation Strategy of Endogenous Cysteine Residues. Retrieved from [Link]

-

Analytical Chemistry. (2022, February 1). Site-Specific Conjugation Quantitation of a Cysteine-Conjugated Antibody–Drug Conjugate Using Stable Isotope Labeling Peptide Mapping LC–MS/MS Analysis. Retrieved from [Link]

-

Maggi, A., et al. (2016). Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting. Organic & Biomolecular Chemistry, 14(32), 7544-7551. [Link]

-

BioPharm International. (2025, December 10). Monoclonal Antibody Conjugation via Chemical Modification. Retrieved from [Link]

-

UCL Discovery. (2022, September 27). Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. Retrieved from [Link]

-

Sterling Pharma Solutions. (2022, July 13). The use of mass spectrometry to aid ADC development [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Development of a novel antibody-tetrazine conjugate for bioorthogonal pretargeting | Request PDF. Retrieved from [Link]

-

Bio-Techne. (n.d.). Antibody Conjugation Assay: Methods, Protocols & Techniques. Retrieved from [Link]

Sources

bioconjugation techniques for cysteine-containing peptides

Executive Summary

Cysteine (Cys) represents the "gold standard" for site-selective bioconjugation due to the high nucleophilicity of its sulfhydryl (-SH) group (pKa ~8.[1]3) and its low natural abundance relative to lysine. However, the apparent simplicity of thiol-click chemistry often masks critical failure modes—specifically disulfide scrambling, retro-Michael instability, and N-terminal thiazine rearrangement.

This guide moves beyond basic textbook descriptions to provide a field-validated workflow for generating high-stability peptide conjugates (e.g., ADCs, peptide-oligonucleotides, and fluorophore probes).

The Chemical Landscape: Linker Selection Matrix

Before initiating a protocol, the conjugation chemistry must be matched to the biological application.

| Feature | Maleimide (Michael Addition) | Haloacetyl (Alkylation) | Pyridyl Disulfide (Disulfide Exchange) |

| Reaction Type | Kinetic (Fast) | Irreversible Alkylation (Slow) | Reversible Exchange |

| Selectivity pH | 6.5 – 7.5 (Strict) | 8.0 – 8.5 (Risk of His/Lys reactivity) | 4.0 – 8.0 (Broad) |

| Bond Stability | Metastable (Retro-Michael risk) | High (Stable Thioether) | Low (Reducible in cytosol) |

| Primary Use | ADCs, rapid labeling, probes | Peptidomimetics, permanent crosslinks | Cleavable drug linkers, transient tags |

| Key Risk | Hydrolysis & Thiol Exchange | Cross-reactivity with Histidine | Instability in plasma |

Critical Pre-Requisites: The "Hidden" Variables

A. The Reduction Step: TCEP vs. DTT

Most cysteine-containing peptides arrive as dimers (disulfides) due to air oxidation. They must be reduced.

-

DTT (Dithiothreitol): A thiol-based reductant.[2][3][4] MUST be removed before conjugation, or it will consume your expensive maleimide payload.

-

TCEP (Tris(2-carboxyethyl)phosphine): A phosphine-based reductant.[2][3][4] It does not contain thiols.[5]

-

Application Insight: While TCEP is technically non-reactive toward maleimides, it can slowly react with them over time or promote maleimide hydrolysis. For high-value payloads, desalting is still recommended to remove TCEP.

-

B. The N-Terminal Trap (Thiazine Rearrangement)

If your cysteine is at the N-terminus (position 1), the adjacent free amine can attack the formed thiosuccinimide ring, rearranging it into a six-membered thiazine ring.

-

Consequence: This alters the linker geometry and mass, potentially affecting binding affinity.

-

Solution: Acetylate the N-terminus or place the Cys at a non-terminal position.[6]

Workflow Visualization

The following diagram outlines the logical flow for a high-fidelity conjugation campaign.

Figure 1: Generalized workflow for cysteine bioconjugation ensuring removal of competing reductants and validation of thiol content.

Detailed Protocol: Maleimide-Cysteine Conjugation

Objective: Conjugate a functional maleimide payload (e.g., Fluorophore-Maleimide) to a peptide Cys residue.

Materials:

-

Buffer A (Conjugation Buffer): 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2. (EDTA prevents metal-catalyzed oxidation).

-

Buffer B (Storage): PBS, pH 7.4.[7]

-

Reducing Agent: TCEP-HCl (100 mM stock in water, pH neutralized).

-

Payload: Maleimide-functionalized molecule (dissolved in anhydrous DMSO).

Step-by-Step Procedure:

-

Peptide Reduction:

-

Desalting (Critical):

-

Pass the reduced peptide through a pre-equilibrated desalting column (e.g., PD-10 or Zeba Spin) into fresh Buffer A.

-

Why? This removes the oxidized TCEP and ensures the pH is exactly 7.2.

-

-

Thiol Quantification (Optional but Recommended):

-

Perform a rapid Ellman’s Assay (see Section 6) to confirm thiol concentration.

-

-

Conjugation Reaction:

-

Prepare the Maleimide Payload in DMSO immediately before use.[2]

-

Add the Maleimide to the peptide solution.[]

-

Ratio: Use 1.1 to 1.5 molar excess of Maleimide if the peptide is the valuable component. Use 0.9 equivalents if the payload is expensive/difficult to remove.

-

-

Solvent Check: Ensure final DMSO concentration is <10% (v/v) to prevent peptide precipitation.

-

Incubate for 2 hours at RT or overnight at 4°C. Protect from light.

-

-

Quenching:

-

Add excess 2-Mercaptoethanol (BME) or N-Acetyl Cysteine to the reaction (final 10 mM).

-

Incubate for 15 minutes.

-

Why? This reacts with any remaining maleimide, preventing non-specific modification during purification.

-

-

Purification:

-

Purify via RP-HPLC or Size Exclusion Chromatography (SEC) depending on size differences.

-

Protocol: Ellman’s Assay (Thiol Quantification)[9][10][11][12]

Principle: DTNB (Ellman's Reagent) reacts with free thiols to release TNB, which absorbs strongly at 412 nm.[9]

Parameters:

-

Extinction Coefficient (TNB): 14,150 M⁻¹ cm⁻¹ at 412 nm.

-

Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0 .

-

Note: The assay requires pH 8.0 for the thionitrobenzoate anion to be colored. Do not use the pH 7.2 conjugation buffer for the measurement.

-

Procedure:

-

Reagent Prep: Dissolve 4 mg DTNB in 1 mL Reaction Buffer (Ellman’s Solution).

-

Blank: Mix 50 µL Ellman’s Solution + 2.5 mL Reaction Buffer.

-

Sample: Mix 250 µL of your reduced/desalted peptide + 50 µL Ellman’s Solution + 2.25 mL Reaction Buffer.

-

Measurement: Incubate 15 mins at RT. Measure Absorbance at 412 nm.[10][9][11]

-

Calculation:

(Where

Troubleshooting & QC

| Observation | Root Cause | Corrective Action |

| Low Conjugation Yield | Oxidized Peptide (Dimer) | Increase TCEP incubation time; ensure EDTA is in buffers. |

| Multiple Additions (+2, +3 masses) | pH > 7.5 | Specificity lost. Lysines are reacting. Lower pH to 6.5–7.[]0. |

| Mass -18 Da observed | Maleimide Hydrolysis | Common in stored samples. The ring opens (succinamic acid).[12] Actually improves stability. |

| Precipitation | Hydrophobic Payload | Add DMSO/DMF (up to 20%); Add PEG linker to payload. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Link

-

Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of bioconjugation. Chemical Society Reviews, 44(15), 5495-5551. Link

-

Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry, 26(1), 145-152. Link

-

Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) Protocol. Link

-

Getz, E. B., et al. (1999).[4] A comparison between the sulfhydryl reductants Tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80. Link

Sources

- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. agscientific.com [agscientific.com]

- 4. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 5. broadpharm.com [broadpharm.com]

- 6. bachem.com [bachem.com]

- 7. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]

- 9. broadpharm.com [broadpharm.com]

- 10. v.web.umkc.edu [v.web.umkc.edu]

- 11. bio-protocol.org [bio-protocol.org]

- 12. vectorlabs.com [vectorlabs.com]

fluorescent labeling of cells with methyltetrazine probes

Application Note: High-Fidelity Live-Cell Imaging via Fluorogenic Methyltetrazine-TCO Ligation

Abstract

This guide details the strategic application of methyltetrazine-functionalized fluorophores for live-cell imaging.[1] Unlike copper-catalyzed click chemistry (CuAAC), which is cytotoxic, the Inverse Electron Demand Diels-Alder (IEDDA) reaction between methyltetrazine (MeTz) and trans-cyclooctene (TCO) is catalyst-free, irreversible, and exceptionally fast (

Introduction: The Shift to IEDDA

For years, the bioorthogonal toolbox was dominated by azide-alkyne cycloadditions. However, the requirement for copper catalysts (CuAAC) limits live-cell applications due to toxicity and oxidative stress. Strain-promoted azide-alkyne cycloaddition (SPAAC) removed the copper but suffered from slow kinetics (

The Methyltetrazine-TCO ligation solves both issues. It is the fastest bioorthogonal reaction available, allowing for pulse-labeling of dynamic cellular processes at nanomolar concentrations.

Why Methyltetrazine? (The Stability-Reactivity Trade-off)

While hydrogen-substituted tetrazines (H-Tz) are faster, they are unstable in physiological media, often degrading before reaching their target. Methyltetrazines offer the optimal balance:

-

High Stability: Resistant to hydrolysis and nucleophilic attack in serum-containing media.

-

Sufficient Reactivity: While slightly slower than H-Tz, MeTz still exhibits rates orders of magnitude higher than SPAAC.

Mechanism of Action: Fluorogenic "Turn-On"

The core advantage of this system is its fluorogenicity. In the unreacted state, the tetrazine ring acts as a potent fluorescence quencher via Through-Bond Energy Transfer (TBET) or Förster Resonance Energy Transfer (FRET).

-

Quenched State: The tetrazine moiety drains energy from the excited fluorophore.[2]

-

Ligation: The IEDDA reaction with TCO converts the tetrazine into a dihydropyridazine.[3][4]

-

Restored State: The dihydropyridazine does not quench fluorescence, resulting in a 10- to 100-fold increase in brightness.

Visualizing the Mechanism

Caption: The fluorogenic mechanism of Methyltetrazine probes. The reaction with TCO eliminates the quenching tetrazine core, restoring fluorescence.

Experimental Design Strategy

Table 1: Comparative Kinetics of Bioorthogonal Reactions

| Reaction Type | Reactants | Rate Constant ( | Biocompatibility | Fluorogenic Potential |

| CuAAC | Azide + Alkyne | Low (Cu toxicity) | No | |

| SPAAC | Azide + DBCO | High | No | |

| IEDDA (H-Tz) | H-Tetrazine + TCO | Medium (Unstable) | High | |

| IEDDA (MeTz) | Me-Tetrazine + TCO | 800 - 2,000 | High (Stable) | High |

Detailed Protocols

Phase 1: Metabolic Incorporation of the TCO Handle

Objective: To introduce the TCO moiety into the target cellular structure (e.g., glycans, lipids, or proteins) using metabolic engineering.

Materials:

-

TCO-sugar (e.g., TCO-Sialic acid) or TCO-amino acid (e.g., TCO-Lysine).

-

Adherent cells (e.g., HeLa, CHO) grown to 70% confluency.

-

Growth Media (DMEM + 10% FBS).[5]

Protocol:

-

Preparation: Dissolve the TCO-precursor in DMSO to create a 1000x stock solution.

-

Incubation: Dilute the stock into fresh culture media to a final concentration of 50–100 µM.

-

Note: High concentrations (>200 µM) may perturb cell metabolism due to the bulkiness of TCO compared to azide.

-

-

Metabolic Labeling: Incubate cells for 18–24 hours at 37°C / 5% CO₂.

-

Insight: This duration allows the cellular machinery to incorporate the TCO-substrate into glycoproteins or lipids and traffic them to the cell surface or organelles.

-

-

Wash Step: Remove media and wash cells 2x with warm PBS (pH 7.4) to remove unincorporated TCO precursors.

Phase 2: Chemoselective Staining with Methyltetrazine

Objective: To covalently label the TCO-tagged biomolecules with the fluorogenic probe.

Materials:

-

Methyltetrazine-Fluorophore Conjugate (e.g., MeTz-Fluorescein or MeTz-Cy5).

-

Live Cell Imaging Buffer (LCIB) or Phenol-red free media.

Protocol:

-

Probe Preparation: Prepare a 1 mM stock of MeTz-Dye in dry DMSO. Store at -20°C, protected from light.

-

Staining Solution: Dilute the probe to 1–5 µM in LCIB.

-

Expertise Check: Do not exceed 10 µM. While the probe is fluorogenic, non-specific hydrophobic binding can occur at high concentrations, reducing the Signal-to-Noise (S/N) ratio.

-

-

Reaction: Add the staining solution to the cells. Incubate for 15–30 minutes at 37°C.

-

Kinetics Note: The fast

allows this step to be short, minimizing endocytosis of the dye itself.

-

-

Optional Wash: While "no-wash" is possible, a single 2-minute wash with LCIB is recommended for publication-quality images to remove the bulk of the solvated probe.

-

Fixation (Optional): If fixing, use 4% Paraformaldehyde (PFA) after the click reaction.

-

Warning: TCO can isomerize to the unreactive cis-isomer under prolonged UV exposure or harsh fixation conditions if not reacted first. Always click before fixing.

-

Visualizing the Workflow

Caption: Step-by-step workflow for live-cell labeling using Methyltetrazine-TCO chemistry.

Troubleshooting & Optimization

-

Issue: High Background Fluorescence

-

Cause: Hydrophobic accumulation of the dye in lipid membranes or insufficient quenching efficiency of the specific fluorophore-tetrazine pair.

-

Solution: Lower the probe concentration to 500 nM and extend incubation time to 45 mins. Ensure the MeTz is conjugated via a short linker to the fluorophore to maximize TBET quenching efficiency.

-

-

Issue: No Signal

-

Cause: TCO Isomerization. The trans-cyclooctene is strained and can relax to the unreactive cis-isomer if stored improperly or exposed to thiols for too long.

-

Solution: Store TCO stocks at -80°C. Ensure TCO precursors are fresh.

-

-

Issue: Intracellular vs. Surface Labeling

-

Insight: MeTz probes are generally cell-permeable, but TCO-NHS esters (used for protein labeling) may not cross membranes. For intracellular targets, use membrane-permeable TCO-amino acids or TCO-ceramides.

-

References

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[1][3][4][6][7][8] Journal of the American Chemical Society. [Link]

-

Devaraj, N. K., Weissleder, R., & Hilderbrand, S. A. (2008).[9] Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. Bioconjugate Chemistry. [Link][10]

-

Devaraj, N. K., Hilderbrand, S., Upadhyay, R., Mazitschek, R., & Weissleder, R. (2010). Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells.[11][12] Angewandte Chemie International Edition. [Link]

-

Carlson, J. C. T., Mikula, H., & Weissleder, R. (2013). Unraveling the Fluorescence-Quenching Mechanism of Tetrazine-Fluorophore Probes. Journal of the American Chemical Society. [Link]

-

Knall, A. C., & Slugovc, C. (2013).[9] Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme.[4] Chemical Society Reviews. [Link]

Sources

- 1. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. interchim.fr [interchim.fr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]